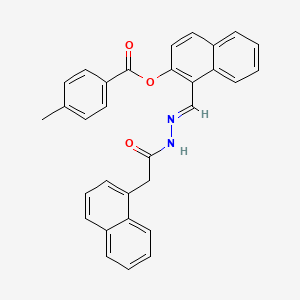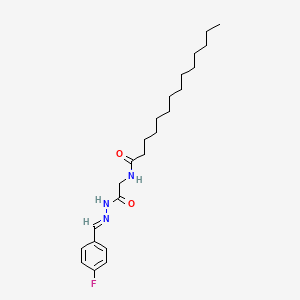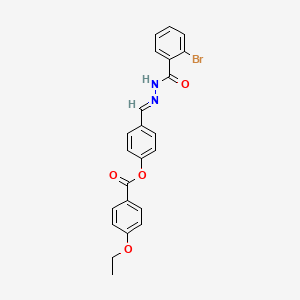
(1,3-Bis(4-fluorophenyl)-1H-pyrazol-4-YL)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,3-Bis(4-fluorofenil)-1H-pirazol-4-IL)metanol es un compuesto que pertenece a la clase de los pirazoles, que son compuestos heterocíclicos de cinco miembros que contienen nitrógeno. Este compuesto se caracteriza por la presencia de dos grupos 4-fluorofenilo unidos a un anillo de pirazol, con un grupo metanol en la posición 4.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de (1,3-Bis(4-fluorofenil)-1H-pirazol-4-IL)metanol típicamente implica la reacción de 4,4'-difluorocalcona con hidrato de hidrazina en presencia de una base como el hidróxido de sodio. La reacción se lleva a cabo en una solución de etanol, y el producto se obtiene mediante cristalización . El esquema general de la reacción es el siguiente:
Paso 1: Condensación de 4,4'-difluorocalcona con hidrato de hidrazina.
Paso 2: Ciclización para formar el anillo de pirazol.
Paso 3: Introducción del grupo metanol en la posición 4.
Métodos de Producción Industrial
Los métodos de producción industrial para (1,3-Bis(4-fluorofenil)-1H-pirazol-4-IL)metanol son similares a la síntesis de laboratorio, pero se amplían para acomodar cantidades más grandes. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción.
Análisis De Reacciones Químicas
Tipos de Reacciones
(1,3-Bis(4-fluorofenil)-1H-pirazol-4-IL)metanol experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar las cetonas o los aldehídos correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en alcoholes o aminas.
Sustitución: Los átomos de flúor en los anillos de fenilo pueden sustituirse con otros grupos funcionales como halógenos, alquilo o arilo.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como borohidruro de sodio (NaBH4) e hidruro de litio y aluminio (LiAlH4).
Sustitución: Se emplean reactivos como halógenos (Cl2, Br2) y agentes alquilantes (R-X) en condiciones apropiadas.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir cetonas o aldehídos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
Química: Sirve como bloque de construcción para la síntesis de moléculas y materiales más complejos.
Medicina: Tiene aplicaciones terapéuticas potenciales en el tratamiento de enfermedades como el cáncer, las infecciones bacterianas y los trastornos inflamatorios.
Industria: El compuesto se utiliza en el desarrollo de agroquímicos y otros productos industriales.
Mecanismo De Acción
El mecanismo de acción de (1,3-Bis(4-fluorofenil)-1H-pirazol-4-IL)metanol implica su interacción con dianas moleculares y vías específicas. El compuesto puede inhibir enzimas o receptores involucrados en varios procesos biológicos, lo que lleva a los efectos observados. Por ejemplo, puede inhibir la actividad de las enzimas ciclooxigenasa (COX), reduciendo así la inflamación .
Comparación Con Compuestos Similares
Compuestos Similares
Bis(4-fluorofenil)metanol: Un compuesto relacionado con características estructurales similares pero que carece del anillo de pirazol.
1,3-Bis(4-clorofenil)-2-etil-2,3-dihidro-1H-nafto[1,2-e][1,3]oxazina: Otro compuesto con actividades biológicas similares pero con diferentes componentes estructurales.
Singularidad
(1,3-Bis(4-fluorofenil)-1H-pirazol-4-IL)metanol es único debido a la presencia del anillo de pirazol, que imparte propiedades químicas y biológicas distintas. Los átomos de flúor en los anillos de fenilo mejoran su estabilidad y reactividad, convirtiéndolo en un compuesto valioso para diversas aplicaciones.
Propiedades
Número CAS |
618444-38-5 |
|---|---|
Fórmula molecular |
C16H12F2N2O |
Peso molecular |
286.28 g/mol |
Nombre IUPAC |
[1,3-bis(4-fluorophenyl)pyrazol-4-yl]methanol |
InChI |
InChI=1S/C16H12F2N2O/c17-13-3-1-11(2-4-13)16-12(10-21)9-20(19-16)15-7-5-14(18)6-8-15/h1-9,21H,10H2 |
Clave InChI |
VNMZKFVRJLVRFG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C2=NN(C=C2CO)C3=CC=C(C=C3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5Z)-3-cyclopentyl-5-{[3-(4-fluorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12025637.png)

![3-[(5E)-5-(4-ethoxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B12025643.png)
![[4-bromo-2-[(E)-[[2-[(4-ethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]phenyl] 4-propoxybenzoate](/img/structure/B12025647.png)
![2-{[4-Allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-YL]sulfanyl}-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B12025652.png)

![3-(4-bromophenyl)-2-{[(2E)-3-phenylprop-2-en-1-yl]sulfanyl}quinazolin-4(3H)-one](/img/structure/B12025661.png)
![6-[(5Z)-5-(5-bromo-1-hexyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12025662.png)

![2-({4-Allyl-5-[(2,6-dimethylanilino)methyl]-4H-1,2,4-triazol-3-YL}sulfanyl)-N-(2-methylphenyl)acetamide](/img/structure/B12025682.png)
![2-[(5E)-5-{[5-(4-methyl-2-nitrophenyl)furan-2-yl]methylidene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid](/img/structure/B12025688.png)

![4-(2-([1,1'-Biphenyl]-4-ylmethylene)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12025699.png)
